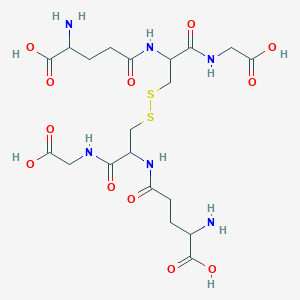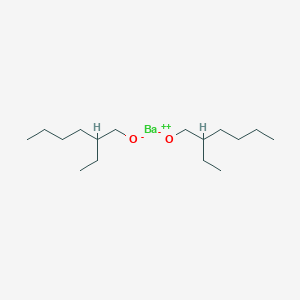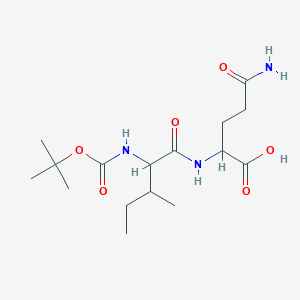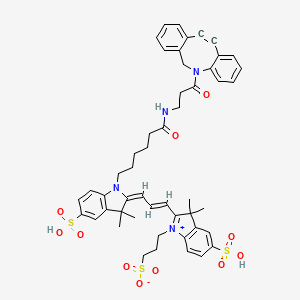![molecular formula C10H9N3S B12317365 2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo es un compuesto orgánico complejo que presenta un sistema de anillos de pirrol y tiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 1-metil-1H-pirrol-3-carbaldehído con tiosemicarbazida para formar el anillo de tiazol. Este intermedio luego se hace reaccionar con acetonitrilo bajo condiciones específicas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas u otras formas reducidas.
Sustitución: El grupo nitrilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, típicamente involucrando temperaturas controladas y solventes específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y la sustitución puede resultar en varios derivados funcionalizados.
Aplicaciones Científicas De Investigación
2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Medicina: Explorado por su posible uso en el desarrollo de medicamentos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación específica y el objetivo .
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
Lo que diferencia a 2-[4-(1-metil-1H-pirrol-3-il)-1,3-tiazol-2-il]acetonitrilo es su combinación única de anillos de pirrol y tiazol, que imparte propiedades químicas y biológicas distintas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H9N3S |
|---|---|
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
2-[4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3S/c1-13-5-3-8(6-13)9-7-14-10(12-9)2-4-11/h3,5-7H,2H2,1H3 |
Clave InChI |
XYJJQQNZFQXNNI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1)C2=CSC(=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide](/img/structure/B12317290.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide](/img/structure/B12317307.png)


![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)


![[7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12317336.png)
![7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B12317342.png)




